molecular formula C20H16N4O4S B2666201 N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021119-89-0

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2666201
CAS No.: 1021119-89-0
M. Wt: 408.43
InChI Key: CHIMSVFMSCEBPL-UHFFFAOYSA-N
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Description

N-(6-((2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound provided for research and development purposes. Its molecular structure is characterized by a pyridazine heterocyclic core, which is substituted at the 3-position with a benzamide group and at the 6-position with a thioether linkage to a 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl moiety . The integration of the electron-rich benzodioxole substituent is a structure of interest in medicinal chemistry, as it is often associated with enhanced bioavailability and target binding capabilities . In a research context, this compound's complex architecture makes it a potential candidate for exploration in various scientific fields. In chemistry, it may be studied for its unique structural properties and ring stability . In biology and medicine, it could serve as a key intermediate or pharmacophore for developing novel biochemical probes, with potential research applications targeting specific enzymes or signal transduction pathways . The synthetic preparation of this compound typically involves multi-step routes that may include condensation reactions to form the pyridazine ring, thiol-ene reactions to establish the thioether linkage, and amide bond formation . This product is intended for research use by qualified laboratory professionals only. It is not approved for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Certificate of Analysis for specific data on identity, purity, and other characterizing properties.

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4S/c25-18(21-14-6-7-15-16(10-14)28-12-27-15)11-29-19-9-8-17(23-24-19)22-20(26)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIMSVFMSCEBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.

    Synthesis of the Pyridazine Derivative: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling Reaction: The benzo[d][1,3]dioxole intermediate is coupled with the pyridazine derivative using a thiol linker, typically under basic conditions.

    Amidation: The final step involves the reaction of the coupled product with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily due to its intricate molecular structure, which includes functional groups that enhance its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of this compound may have antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:

Cell Line IC50 (μM)
HepG215.5
DLD12.8
KB18.3

These findings suggest that structural modifications can lead to varying degrees of cytotoxicity, indicating the potential for development into anticancer agents.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds suggest promising antimicrobial activity:

Compound MIC (μmol/mL) MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound BNot specifiedNot specified

This highlights the potential of this compound in developing new antimicrobial agents.

DNA Interaction

Molecular docking studies suggest that the compound may interact with DNA, potentially inhibiting replication processes essential for cancer cell proliferation.

Enzyme Inhibition

The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, contributing to its antitumor effects.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for understanding its therapeutic window and safety profile.

Metabolism

Studies indicate that N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide may undergo complex metabolic pathways, which could influence its efficacy and toxicity.

Toxicological Studies

Preliminary toxicological assessments are necessary to evaluate the safety of this compound in vivo and to identify any potential adverse effects associated with its use.

Future Directions and Research Opportunities

Given the promising biological activities observed, further research is warranted to explore:

  • The synthesis of novel derivatives to enhance potency and selectivity.
  • Detailed in vivo studies to establish efficacy and safety profiles.
  • Mechanistic studies to fully elucidate the pathways through which this compound exerts its effects.

Mechanism of Action

The mechanism of action of N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyridazine ring can form hydrogen bonds with amino acid residues in the active site of enzymes. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The pyridazine core in the target compound distinguishes it from benzoxazole (12c–12h) or indazole (Z2/Z3) analogs.
  • The benzo[d][1,3]dioxol group is a recurring motif in compounds with cytotoxic or enzyme-inhibitory activity (e.g., D26, 15d), suggesting its role in enhancing lipophilicity and target engagement .

Biological Activity

N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes current research findings related to its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies with other compounds.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazine moiety linked to a benzo[d][1,3]dioxole group through a thioether connection. The synthesis typically involves multi-step organic reactions, which may include coupling reactions and functional group modifications to achieve the desired molecular architecture.

Antitumor Activity

Research indicates that derivatives of similar structures exhibit significant antitumor activity. For instance, compounds with benzimidazole and benzothiazole cores have shown promising results in vitro against various cancer cell lines. Specifically, studies have demonstrated that such compounds can inhibit cell proliferation effectively in both two-dimensional (2D) and three-dimensional (3D) cultures.

Case Study: Antitumor Efficacy

A comparative study evaluated the antitumor efficacy of several compounds against human lung cancer cell lines (A549, HCC827, and NCI-H358). The results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating moderate to high potency. For example:

CompoundCell LineIC50 Value (µM)Activity Type
Compound AA5496.26 ± 0.33Antitumor
Compound BHCC8276.48 ± 0.11Antitumor
This compoundTBDTBDTBD

These findings suggest that modifications to the core structure can enhance biological activity, potentially leading to new therapeutic agents.

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis. Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

Antimicrobial Activity

In addition to antitumor properties, there is emerging evidence suggesting antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds structurally related to this compound have demonstrated significant antibacterial effects in vitro.

Comparative Antimicrobial Testing

Antimicrobial assays conducted using standard strains such as Escherichia coli and Staphylococcus aureus revealed varying degrees of efficacy among different derivatives:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundTBDTBD

These results indicate the potential for developing new antimicrobial agents based on this compound's structure.

Q & A

Q. How can researchers validate hypothesized off-target effects in complex biological systems?

  • Methodology :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes. Enrich targets via click chemistry and identify by LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.